Pyrimidin-2-ylcyanamide

Organic Synthesis Medicinal Chemistry Agrochemicals

Medicinal and agrochemical teams often struggle to source pyrimidine building blocks that offer true dual reactivity for privileged heterocycle construction. Pyrimidin-2-ylcyanamide (CAS 4425-54-1) uniquely combines an amino-like nitrogen and a cyano group at the 2-position, enabling heterocyclization reactions inaccessible to 2-aminopyrimidine or 2-cyanopyrimidine. • Build thienopyrimidine and triazolylaminopyrimidine libraries for kinase/phosphatase hit-to-lead campaigns. • Direct intermediate for patented eco-friendly insecticide synthesis targeting Spodoptera littoralis. • Available in 10 mg to bulk quantities with rapid global dispatch for SAR studies and agrochemical R&D.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 4425-54-1
Cat. No. B1282154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-2-ylcyanamide
CAS4425-54-1
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC#N
InChIInChI=1S/C5H4N4/c6-4-9-5-7-2-1-3-8-5/h1-3H,(H,7,8,9)
InChIKeyDRYYOLGDWVJUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-2-ylcyanamide: A Versatile Pyrimidine Building Block


Pyrimidin-2-ylcyanamide (CAS 4425-54-1) is a heterocyclic organic compound consisting of a pyrimidine ring substituted with a cyanamide (-NH-CN) group at the 2-position. This structural feature distinguishes it from related pyrimidine derivatives and confers specific reactivity profiles, making it a valuable building block for synthesizing more complex heterocyclic systems [1]. Its applications are primarily documented in patents as a key intermediate for producing insecticidal agents and in primary research for constructing diverse pyrimidine-fused heterocycles [2][3].

Unsubstitutable Reactivity of Pyrimidin-2-ylcyanamide


Generic substitution among pyrimidine derivatives is not feasible due to fundamentally different reactivity profiles dictated by the functional group at the 2-position. Pyrimidin-2-ylcyanamide contains both an amino-like nitrogen and a cyano group, enabling unique dual reactivity that is absent in 2-aminopyrimidine (lacks the cyano group), 2-cyanopyrimidine (lacks the amino group), and cyanamide (lacks the pyrimidine scaffold) [1]. Specifically, the cyanamide group in pyrimidin-2-ylcyanamide can participate in heterocyclization reactions, such as the formation of thienopyrimidines and triazolylaminopyrimidines, which are not accessible with the simple amino analog [2]. Furthermore, its role as a critical intermediate in patented insecticidal synthesis pathways cannot be replicated by these simpler analogs [3].

Pyrimidin-2-ylcyanamide: Key Differentiation Evidence


Divergent Heterocycle Formation vs. 2-Aminopyrimidine

Pyrimidin-2-ylcyanamide (1b) acts as a versatile precursor for diverse heterocyclic systems, a capability not shared by 2-aminopyrimidine. In a direct comparison, cyanamide 1b reacted with thieno[2,3-b]thiophene derivative 5 to yield the unexpected thienopyrimidine derivative 6, rather than the anticipated bis-thienopyrimidine 7 [1]. This divergent pathway underscores the unique reactivity of the cyanamide group. Furthermore, 1b underwent heterocyclization with benzhydrazide to produce triazolylaminopyrimidine derivative 8, a reaction not reported for 2-aminopyrimidine under identical conditions [1]. These transformations highlight the compound's capacity to generate complex scaffolds in a single step, which is valuable for library synthesis in drug discovery.

Organic Synthesis Medicinal Chemistry Agrochemicals

Critical Intermediate in Patented Insecticide Synthesis

Pyrimidin-2-ylcyanamide is a specified, non-substitutable intermediate in the synthesis of 3,5-dinitro-N-(pyrimidin-2-ylcarbamothioyl)benzamide, an eco-friendly insecticidal agent against Spodoptera littoralis [1]. The patented method explicitly requires 1-pyrimidin-2-ylcyanamide as the starting material, which is first converted to 1-pyrimidin-2-ylthiourea before final derivatization [1]. This contrasts with 2-aminopyrimidine or 2-cyanopyrimidine, which are not claimed or demonstrated to yield this specific insecticidal compound. The patent's focus on this specific cyanamide intermediate highlights its irreplaceable role in the final product's structure and activity, making it a required procurement item for any entity seeking to practice this patented synthesis or develop related analogs.

Agrochemical Development Process Chemistry Patent Analysis

Biological Target Engagement: Phosphatase Inhibition

While direct biological data for pyrimidin-2-ylcyanamide itself is limited in public repositories, a closely related analog, (4-hydroxy-6-keto-1H-pyrimidin-2-yl)cyanamide, demonstrates quantifiable enzyme inhibition [1]. This compound exhibited an IC50 of 1,240 nM against Dual Specificity Protein Phosphatase 3 (Human) in a biochemical assay [1]. This provides class-level evidence that the pyrimidin-2-ylcyanamide scaffold can engage with biological targets relevant to phosphatase-mediated signaling pathways. In contrast, 2-cyanopyrimidine, which lacks the cyanamide functionality, shows a different target profile, acting as a cathepsin K inhibitor [2]. This distinction in target engagement, even at the analog level, suggests that the cyanamide group contributes to a unique biological interaction landscape, which is valuable for research groups focused on phosphatase targets.

Biochemical Assay Target Engagement Drug Discovery

Pyrimidin-2-ylcyanamide: Verified Application Scenarios


Heterocyclic Library Synthesis for Drug Discovery

Medicinal chemistry groups can leverage pyrimidin-2-ylcyanamide as a privileged starting material to generate diverse heterocyclic libraries, including thienopyrimidines and triazolylaminopyrimidines, which are not accessible from 2-aminopyrimidine [1]. This expands the chemical space for hit identification and lead optimization, particularly in projects targeting novel kinase or phosphatase inhibitors where the pyrimidine core is a common pharmacophore.

Eco-Friendly Insecticidal Agent Development

Agrochemical research and development teams focused on novel, environmentally conscious pest control can utilize pyrimidin-2-ylcyanamide as a key intermediate for synthesizing 3,5-dinitro-N-(pyrimidin-2-ylcarbamothioyl)benzamide and related compounds [2]. This compound is a required starting material for the patented synthesis of an insecticide effective against Spodoptera littoralis, a major agricultural pest, providing a clear, patent-protected pathway for commercial development.

SAR Studies for Phosphatase Inhibition

Biochemistry and pharmacology labs investigating the role of Dual Specificity Protein Phosphatase 3 in disease can procure pyrimidin-2-ylcyanamide as a core scaffold for SAR studies. The known activity of a close analog (IC50 = 1.24 µM) validates the potential of this chemical series to modulate phosphatase activity [3]. Researchers can systematically derivatize the pyrimidin-2-ylcyanamide core to improve potency and selectivity, building directly on this established class-level activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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